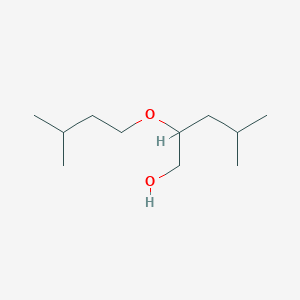

4-Methyl-2-(3-methylbutoxy)pentan-1-ol

Descripción

4-Methyl-2-(3-methylbutoxy)pentan-1-ol (CAS: 10086-50-7) is a branched-chain alcohol with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol . Structurally, it features a pentanol backbone substituted with a 4-methyl group and a 3-methylbutoxy ether moiety. This compound is a colorless liquid at room temperature, with an estimated boiling point of 258.33°C and a density of 0.8596 g/cm³ . It exhibits low water solubility due to its hydrophobic branched structure, making it suitable for applications in non-polar solvents or as an intermediate in organic synthesis. Safety data indicate it is mildly toxic and may cause skin/eye irritation, with decomposition releasing irritant fumes .

Propiedades

Número CAS |

10086-50-7 |

|---|---|

Fórmula molecular |

C7H10N2O |

Peso molecular |

188.31 g/mol |

Nombre IUPAC |

4-methyl-2-(3-methylbutoxy)pentan-1-ol |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-6-13-11(8-12)7-10(3)4/h9-12H,5-8H2,1-4H3 |

Clave InChI |

GDFYQZHRZFIDNT-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(CC(C)C)CO |

SMILES canónico |

CC(C)CCOC(CC(C)C)CO |

Sinónimos |

4-Methyl-2-(3-methylbutoxy)-1-pentanol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-Methyl-2-(3-methylbutoxy)pentan-1-ol with other pentanols and related alcohols in terms of physicochemical properties, applications, and research findings:

Key Comparative Findings

Structural Effects on Physical Properties: The 3-methylbutoxy group in 4-Methyl-2-(3-methylbutoxy)pentan-1-ol significantly increases its hydrophobicity compared to linear alcohols like pentan-1-ol, reducing water solubility but enhancing compatibility with non-polar matrices . Branched alcohols (e.g., 2-methylbutan-1-ol) generally exhibit lower boiling points than their linear counterparts due to reduced intermolecular forces . However, the extended carbon chain in 4-Methyl-2-(3-methylbutoxy)pentan-1-ol elevates its boiling point despite branching .

Chromatographic Behavior: In GC-MS analyses, branched alcohols like 4-Methyl-2-(3-methylbutoxy)pentan-1-ol show retention times similar to other pentanols but distinct migration patterns due to differences in polarity and dimerization tendencies during ionization .

Biological Interactions :

- Hydrophobic interactions dominate the binding of branched alcohols to proteins. For example, 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine (structurally related) binds alpha-glucosidase with three hydrophobic residues, suggesting similar behavior for the target compound .

Industrial Relevance :

- While pentan-1-ol and 2-methylbutan-1-ol are produced at ≥1,000 tonnes/year in the EU for ester synthesis, 4-Methyl-2-(3-methylbutoxy)pentan-1-ol is likely niche due to its complex structure and lower commercial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.